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molecular formula C11H22O3 B8581292 6-(Tetrahydro-2H-pyran-2-yloxy)-1-hexanol

6-(Tetrahydro-2H-pyran-2-yloxy)-1-hexanol

Cat. No. B8581292
M. Wt: 202.29 g/mol
InChI Key: NHCIXEPZNPKEAR-UHFFFAOYSA-N
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Patent
US04990505

Procedure details

Hexane-1,6-diol (70.9 g) was melted in a water bath at ca. 60°, the melt cooled to 45° and dihydropyran (16.82 g) quickly added followed by 10 N hydrochloric acid (0.1 ml). The mixture was stirred and cold water added to maintain a reaction temperature of approximately 50°. When the exotherm had subsided, the mixture was stirred at room temperature for 0.5 h, then diluted with water (500 ml) and extracted with ER (2×250 ml). The ER solution was washed with water (3×500 ml), dried and concentrated to yield an oil which was purified by [FCS] elution with EA/hexane (1:1) affording the title compound (19.6 g). T.l.c. (EA/hexane 1:1) Rf 0.40.
Quantity
70.9 g
Type
reactant
Reaction Step One
Quantity
16.82 g
Type
reactant
Reaction Step Two
Quantity
0.1 mL
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:8])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][OH:7].[O:9]1[CH:14]=[CH:13][CH2:12][CH2:11][CH2:10]1.Cl>O>[O:9]1[CH2:14][CH2:13][CH2:12][CH2:11][CH:10]1[O:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][CH2:1][OH:8]

Inputs

Step One
Name
Quantity
70.9 g
Type
reactant
Smiles
C(CCCCCO)O
Step Two
Name
Quantity
16.82 g
Type
reactant
Smiles
O1CCCC=C1
Step Three
Name
Quantity
0.1 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
500 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the melt cooled to 45°
TEMPERATURE
Type
TEMPERATURE
Details
to maintain a reaction temperature of approximately 50°
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 0.5 h
Duration
0.5 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ER (2×250 ml)
WASH
Type
WASH
Details
The ER solution was washed with water (3×500 ml)
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to yield an oil which
CUSTOM
Type
CUSTOM
Details
was purified by [FCS] elution with EA/hexane (1:1)

Outcomes

Product
Name
Type
product
Smiles
O1C(CCCC1)OCCCCCCO
Measurements
Type Value Analysis
AMOUNT: MASS 19.6 g
YIELD: CALCULATEDPERCENTYIELD 48.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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